molecular formula C10H14N4O2 B7865692 N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide

N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide

Cat. No.: B7865692
M. Wt: 222.24 g/mol
InChI Key: ODIHCMSYPFXEIF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Complexation with Metal Ions : A study by Hakimi et al. (2013) explored the complexation of a similar compound with cadmium ions. The research found that the compound forms a tetradentate ligand with cadmium, leading to a complex with a distorted octahedral geometry. This study suggests potential applications in metal ion complexation and coordination chemistry (Hakimi et al., 2013).

  • Biosensing and Imaging Applications : Zhu et al. (2012) developed a sensitive biosensor by integrating a recognition molecule, which is a derivative of N-(2-Aminoethyl)-N'-(pyridin-2-ylmethyl)ethanediamide, into a hybrid system composed of carbon and CdSe/ZnS quantum dots. This sensor was used for intracellular imaging of copper ions, showcasing the compound's potential in bioimaging and sensing applications (Zhu et al., 2012).

  • Coordination Behavior and Crystal Structures : The coordination behavior and crystal structures of salts formed with isomeric derivatives of this compound were studied by Arman et al. (2013). These studies are crucial for understanding the molecular interactions and structural aspects of these compounds, which can be important for materials science and coordination chemistry (Arman et al., 2013).

  • Copper(II) Complex Formation : Keypour et al. (2015) reported on the synthesis of various unsymmetrical N-capped tripodal amines, including derivatives of this compound. These amines were used to form copper(II) complexes, revealing insights into arm length and molecular interactions during complex formation. Such studies are important in the field of coordination chemistry, especially in the development of new metal complexes (Keypour et al., 2015).

  • Reaction and Docking Studies : Mardani et al. (2019) investigated the reaction of a related compound with cadmium(II) and copper(II) chlorides. The study also included docking studies to explore the interaction of the resulting compounds with selected biomolecules, highlighting potential applications in biochemistry and pharmaceutical research (Mardani et al., 2019).

  • Conformational Preferences and Crystallography : Zukerman-Schpector et al. (2015) analyzed the crystal structure of isomeric compounds related to this compound. Understanding the conformational preferences of these compounds is crucial for applications in crystal engineering and design of molecular materials (Zukerman-Schpector et al., 2015).

Properties

IUPAC Name

N-(2-aminoethyl)-N'-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-4-6-13-9(15)10(16)14-7-8-3-1-2-5-12-8/h1-3,5H,4,6-7,11H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIHCMSYPFXEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.